N-(1-cyclopropylethyl)-2-propylaniline

Description

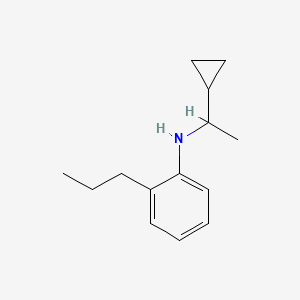

N-(1-Cyclopropylethyl)-2-propylaniline (CAS: 1019583-41-5) is an aniline derivative with the molecular formula C₁₄H₂₁N. Its structure features:

- A cyclopropylethyl group attached to the nitrogen atom, introducing steric strain and hydrophobicity.

- A propyl substituent at the 2-position of the aromatic ring, influencing electronic and steric properties.

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

N-(1-cyclopropylethyl)-2-propylaniline |

InChI |

InChI=1S/C14H21N/c1-3-6-13-7-4-5-8-14(13)15-11(2)12-9-10-12/h4-5,7-8,11-12,15H,3,6,9-10H2,1-2H3 |

InChI Key |

FONAKAMKCNHICF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=CC=C1NC(C)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-2-propylaniline typically involves the formation of the cyclopropyl group followed by its attachment to the aniline derivative. One common method is the cyclopropanation of an appropriate alkene using reagents like diazomethane or Simmons-Smith reagents . The cyclopropyl group is then introduced to the ethyl chain, which is subsequently attached to the aniline moiety through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using cost-effective and scalable reagents. The process is optimized to ensure high yield and purity of the final product, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-2-propylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amine derivatives, and various substituted aniline compounds.

Scientific Research Applications

N-(1-cyclopropylethyl)-2-propylaniline has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-2-propylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Their Impacts

The table below highlights key differences between N-(1-cyclopropylethyl)-2-propylaniline and related compounds, focusing on substituent effects:

| Compound Name | Molecular Formula | Structural Features | Key Properties/Effects | Reference |

|---|---|---|---|---|

| N-(1-Cyclopropylethyl)-4-(propan-2-yl)aniline | C₁₄H₂₁N | Isopropyl substituent at 4-position | Enhanced binding affinity due to para-substitution | |

| N-(1-Cyclobutylethyl)-4-(propan-2-yl)aniline | C₁₄H₂₁N | Cyclobutyl group (vs. cyclopropyl) | Increased steric bulk; reduced strain | |

| N-(1-Methylcyclopropylethyl)-4-(propan-2-yl)aniline | C₁₄H₂₁N | Methylated cyclopropane ring | Altered hydrophobicity and metabolic stability | |

| N-(1-Cyclohexylethyl)-4-(propan-2-yl)aniline | C₁₅H₂₃N | Cyclohexane ring (vs. cyclopropyl) | Higher steric hindrance; slower kinetics | |

| 5-Chloro-N-(1-cyclopropylethyl)-2-methylaniline | C₁₂H₁₆ClN | Chlorine at 5-position | Electron-withdrawing effects; altered reactivity | |

| N-Cyclopropylmethyl-2-methoxy-5-methylaniline | C₁₂H₁₇NO | Methoxy group at 2-position | Hydrogen bonding capacity; improved solubility |

Key Observations from Comparative Studies

Substituent Position and Electronic Effects

- Para vs. ortho substitution : Para-substituted analogs (e.g., 4-isopropyl) exhibit stronger binding to hydrophobic enzyme pockets compared to ortho-substituted derivatives (e.g., 2-propyl), likely due to reduced steric clashes .

- Electron-withdrawing groups : Chlorine or nitro substituents (e.g., 5-chloro analog) increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution reactions .

Steric and Conformational Effects

- Cyclopropyl vs. cyclobutyl : The cyclopropyl group introduces ring strain, increasing reactivity in ring-opening reactions, whereas cyclobutyl analogs show greater conformational flexibility .

- Bulkier substituents : Compounds with tert-butyl or cyclohexyl groups exhibit reduced binding to compact active sites but improved stability against enzymatic degradation .

Table 1. Substituent Effects on Reactivity and Binding

| Substituent Type | Example Compound | Impact on Reactivity/Binding |

|---|---|---|

| Electron-withdrawing | 5-Chloro-N-(1-cyclopropylethyl)-2-methylaniline | Increased electrophilicity; improved SNAr reactivity |

| Electron-donating | N-(1-Cyclopropylethyl)-2-methoxy-5-methylaniline | Enhanced hydrogen bonding; higher solubility |

| Steric bulk | 2-tert-butyl-N-(cyclopropylmethyl)aniline | Reduced binding affinity; increased metabolic stability |

Biological Activity

N-(1-cyclopropylethyl)-2-propylaniline is a compound that has garnered attention for its potential biological activities, particularly as a sphingosine kinase inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The primary biological activity attributed to this compound is its role as an inhibitor of sphingosine kinase 1 (SK1). SK1 is crucial in the sphingolipid metabolic pathway, which regulates various cellular processes including proliferation, apoptosis, and inflammation. Inhibiting SK1 can disrupt these processes, making it a target for therapeutic interventions in diseases such as cancer and immune-mediated disorders .

Pharmacological Profile

- Target Enzyme : Sphingosine kinase 1

- Biological Effects :

- Induces apoptosis in cancer cells

- Modulates immune responses

- Potentially reduces inflammation

The compound's non-lipidic nature enhances its compatibility with biological systems compared to traditional lipidic inhibitors, which often exhibit poor solubility and bioavailability .

Case Studies and Research Findings

Several studies have investigated the effects of this compound on various cell lines and animal models. Key findings include:

- Cancer Cell Lines : In vitro studies demonstrated that treatment with the compound resulted in significant apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

- Inflammatory Models : Animal studies indicated that administration of the compound reduced markers of inflammation in models of autoimmune diseases, supporting its role in modulating immune responses .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Apoptosis Induction | Significant in cancer cells | |

| Immune Modulation | Reduced inflammatory markers | |

| SK1 Inhibition | Disruption of sphingolipid metabolism |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Human Intestinal Absorption | High (0.9927) |

| Blood-Brain Barrier Penetration | Moderate (0.9807) |

| Caco-2 Permeability | Moderate (0.7506) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.